![molecular formula C18H16ClN3O3 B7637877 N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been investigated for its ability to stabilize mutant p53, a tumor suppressor protein that is often mutated in cancer.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide is not fully understood, but it is believed to work by stabilizing mutant p53. Mutant p53 is often found in cancer cells and is associated with poor prognosis and resistance to chemotherapy. N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has been shown to restore the function of mutant p53, leading to increased apoptosis and decreased tumor growth.
Biochemical and Physiological Effects
N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has also been shown to increase the expression of p21, a protein that regulates the cell cycle and is often downregulated in cancer cells.
Advantages and Limitations for Lab Experiments
N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has several advantages for lab experiments, including its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its ability to inhibit tumor growth in animal models. However, there are also limitations to using N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide. One area of focus could be on developing more potent and selective analogs of N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide for use in cancer treatment. Another area of focus could be on investigating the potential of N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide for use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide and its potential therapeutic applications in cancer treatment.
Synthesis Methods
The synthesis of N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-azidobenzyl chloride. This compound is then reacted with 2,3-dihydrophthalazine-1,4-dione to form the desired product, N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer. N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-13-5-3-4-12(10-13)11-20-16(23)8-9-22-18(25)15-7-2-1-6-14(15)17(24)21-22/h1-7,10H,8-9,11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWIYQPTWDNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.